
3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" belongs to a class of compounds that exhibit significant pharmacological potential due to their complex molecular structures. These compounds are synthesized through various chemical reactions, leveraging the reactivity of their constituent heterocycles.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of heterocyclic amines with substituted oxadiazoles, resulting in a variety of triazole derivatives. Such processes utilize starting materials like 4-amino-3-pyridinyl triazole thiol and chloromethyl oxadiazoles, leading to the formation of the desired heterocycle amines through a sequence of chemical transformations (Guo-qiang Hu et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" has been elucidated using techniques like X-ray diffraction, revealing a triclinic crystal structure with specific space groups. These studies provide insights into the compound's stereochemistry and molecular conformations, which are crucial for understanding its reactivity and interactions (M. K. Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound class involves various transformations, including cycloadditions, rearrangements, and nucleophilic substitutions, contributing to the synthesis of pharmacologically relevant molecules. The structural features of these compounds, such as the presence of triazole and oxadiazole rings, play a significant role in their chemical behavior (H. Xiong et al., 2022).
Physical Properties Analysis
The physical properties of "3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" and related compounds, such as melting points and solubility, are determined through experimental studies. These properties are essential for the compound's formulation and application in various fields (J. Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity with different reagents, stability under various conditions, and its potential to undergo specific chemical transformations, are critical for its application in synthesis and drug development. Studies have shown that the incorporation of triazole and oxadiazole rings into compounds can significantly affect their biological activity and interaction with biological targets (S. Fedotov et al., 2022).
科学的研究の応用
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, showing antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including those with modifications in the oxadiazole moiety, which exhibited moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Similarly, studies by Başoğlu et al. (2013) and Bayrak et al. (2009) focused on the design and synthesis of azole derivatives, including triazole compounds, which displayed activity against various microbes (Başoğlu et al., 2013); (Bayrak et al., 2009).
Anticancer Evaluation
Compounds with the 1,2,4-triazole and oxadiazole structures have also been evaluated for their potential anticancer properties. Research by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, which were tested against various cancer cell lines. The study identified several compounds with significant cytotoxicity, highlighting the potential of these structures in developing anticancer therapies (Abdo & Kamel, 2015).
Novel Synthetic Routes and Applications
The development of novel synthetic routes for creating derivatives of 1,2,4-triazole and oxadiazole compounds offers insights into their versatile applications. For instance, research by Yakantham et al. (2019) and Vartale et al. (2008) reported on the synthesis of new derivatives, exploring their biological activities and potential uses in various domains, such as antibacterial and anticancer applications (Yakantham et al., 2019); (Vartale et al., 2008).
特性
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-24-12-4-2-3-11(9-12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-5-7-18-8-6-10/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBFJCPUILIDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

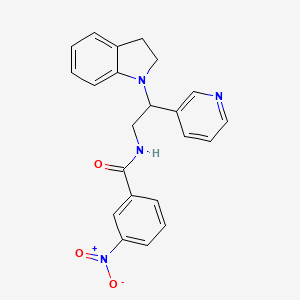
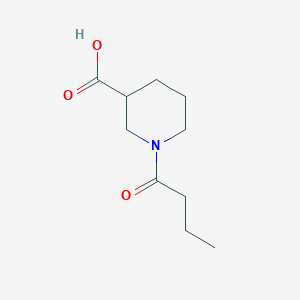



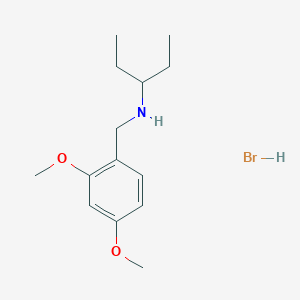


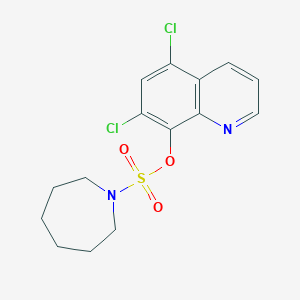
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
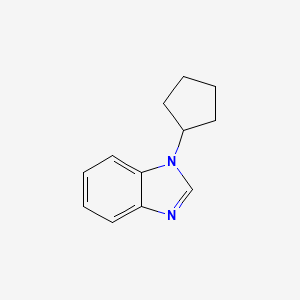

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)
